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SN-38-d5

Cat. No.: B1154323
M. Wt: 397.44
Attention: For research use only. Not for human or veterinary use.
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Description

Role of Deuterated Analogs in Pharmacological and Biological Investigations

Deuterated analogs, where one or more hydrogen atoms in a molecule are replaced by deuterium (B1214612) (2H or D), play a particularly important role in pharmacological and biological investigations pharmaffiliates.comtandfonline.com. This substitution can influence the rate of metabolic reactions, particularly those involving the cleavage of carbon-hydrogen bonds, due to the kinetic isotope effect (KIE) tandfonline.comresearchgate.netcdnsciencepub.com. Deuterium is heavier than protium (B1232500) (1H), and C-D bonds are generally stronger than C-H bonds. This difference in bond strength can lead to slower metabolism at deuterated positions researchgate.netcdnsciencepub.comnih.gov.

By strategically introducing deuterium into a drug molecule, researchers can alter its metabolic stability, potentially leading to improved pharmacokinetic properties such as a longer half-life or reduced formation of specific metabolites pharmaffiliates.comtandfonline.comnih.gov. This can be beneficial for understanding metabolic pathways, identifying sites of metabolism, and potentially improving the therapeutic profile of a drug pharmaffiliates.comnih.gov. Deuterated analogs are also widely used as internal standards in quantitative bioanalysis using mass spectrometry, enabling accurate and precise measurement of drug concentrations in complex biological matrices nih.govpharmaffiliates.com.

Overview of SN-38-d5 as a Specialized Research Tool

SN-38 is the active metabolite of irinotecan (B1672180) (CPT-11), a widely used chemotherapy drug wikipedia.orgwikipedia.orgtocris.com. SN-38 is significantly more potent than its parent compound, exhibiting substantially higher cytotoxic activity wikipedia.orgtocris.com. However, SN-38 itself presents challenges for direct therapeutic use due to its poor aqueous solubility and instability at physiological pH nih.govresearchgate.netdrugbank.com.

This compound is a deuterated analog of SN-38. The "-d5" indicates the presence of five deuterium atoms in the molecule. While the specific positions of deuterium labeling in this compound can vary depending on the synthesis, a common deuteration pattern involves the ethyl group at the 11-position of the SN-38 structure lgcstandards.com. The incorporation of deuterium at specific positions provides a stable, isotopically labeled version of SN-38.

This compound serves as a specialized research tool, primarily utilized as an internal standard in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS) pharmaffiliates.com. The difference in mass between SN-38 and this compound allows them to be distinguished and quantified simultaneously in biological samples. This is critical for accurately measuring SN-38 concentrations in pharmacokinetic and metabolism studies nih.govpharmaffiliates.com. The use of this compound as an internal standard helps to account for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and reliability of the analytical results. Research findings involving SN-38 often rely on accurate quantification made possible by the use of labeled standards like this compound in various biological investigations nih.govresearchgate.netsemanticscholar.orgnih.gov.

Properties

Molecular Formula

C₂₂H₁₅D₅N₂O₅

Molecular Weight

397.44

Synonyms

(4S)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)dione-d5;  7-Ethyl-10-hydroxycamptothecin-d5;  10-Hydroxy-7-ethylcamptothecin-d5; _x000B_SN 38 Lactone-d5;  USP Irinotecan Related Compound B-d5

Origin of Product

United States

Synthetic Methodologies for Deuterated Sn 38 Analogs

Strategies for Site-Specific Deuterium (B1214612) Incorporation

Site-specific deuterium incorporation is a key aspect in the synthesis of labeled compounds. This involves synthetic routes that selectively introduce deuterium at particular hydrogen positions within the molecule, rather than through non-selective hydrogen-deuterium exchange zeochem.comnih.govacs.org. Strategies can include using deuterated starting materials or employing reactions that facilitate hydrogen-deuterium exchange at specific, activated sites under controlled conditions google.comrsc.orgresearchgate.net. For complex molecules like SN-38, which has multiple hydrogen atoms, achieving site specificity requires tailored synthetic sequences.

Advanced Chemical Synthesis of SN-38-d5

The chemical synthesis of this compound involves multi-step procedures building upon the known synthetic routes for non-deuterated SN-38. While specific detailed synthetic schemes for this compound were not extensively detailed in the search results, general approaches to SN-38 synthesis provide a framework google.combeilstein-journals.org. These methods often involve the construction of the complex pentacyclic ring system characteristic of camptothecin (B557342) derivatives.

Deuterium can be introduced at various stages of the synthesis. This might involve using deuterated precursors for specific molecular fragments that will form part of the SN-38 structure. Alternatively, late-stage deuteration through targeted H/D exchange reactions on advanced intermediates or the final SN-38 molecule could be employed, provided that the exchange is highly selective for the desired positions acs.orggoogle.com. The "d5" in this compound indicates the presence of five deuterium atoms, and their specific locations would dictate the precise synthetic strategy.

General steps in SN-38 synthesis, which would be adapted for deuteration, can involve coupling of molecular fragments, cyclization reactions to form the ring system, and functional group transformations google.com. For example, one reported synthesis of SN-38 involves coupling of a substituted quinoline (B57606) derivative with a pyrano-indolizine moiety, followed by subsequent modifications google.com. Introducing deuterium into the quinoline or pyrano-indolizine precursors at the positions corresponding to the final deuteration sites in this compound would be a plausible strategy.

Isotopic Enrichment and Purity Assessment in Deuterated Compound Synthesis

Achieving high isotopic enrichment and chemical purity is critical for deuterated standards and research compounds rsc.orgrsc.org. Isotopic enrichment refers to the percentage of molecules at a specific site that contain the deuterium isotope instead of protium (B1232500) (hydrogen-1) isotope.com. Purity assessment ensures that the final product is the desired compound and free from significant chemical impurities or unwanted isotopologues (molecules with the same chemical formula but different isotopic compositions) rsc.org.

Techniques commonly used for assessing isotopic enrichment and purity include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HR-MS) rsc.orgrsc.orgfrontiersin.org.

NMR Spectroscopy: Deuterium (²H) is NMR active, although its signal is typically broad. More commonly, ¹H NMR is used to determine the extent of deuterium incorporation by observing the decrease in the signal intensity of the proton at the deuterated position compared to a non-deuterated standard or an internal reference researchgate.netgoogle.comfrontiersin.org. The absence or significant reduction of a proton signal at a specific site indicates successful deuterium incorporation at that position.

Mass Spectrometry: MS is invaluable for determining the molecular weight of the deuterated compound and identifying the presence of different isotopologues rsc.orgrsc.org. HR-MS can provide precise mass measurements that allow for the calculation of isotopic purity by analyzing the relative abundance of ions corresponding to the desired deuterated species and any partially deuterated or non-deuterated impurities rsc.org.

A reported strategy for evaluating isotopic enrichment and structural integrity of deuterated compounds utilizes LC-ESI-HR-MS and NMR spectroscopy rsc.org. This approach involves recording full scan MS, extracting and integrating isotopic ions to calculate isotopic enrichment, and using NMR to confirm the structural integrity and the positions of the labeled atoms rsc.org. For example, in the analysis of other deuterated compounds, this strategy successfully determined isotopic purity and confirmed deuterium positions rsc.org.

Table 1: Analytical Techniques for Isotopic Enrichment and Purity Assessment

TechniqueApplicationKey Information Provided
¹H NMR SpectroscopyDetermining the extent of deuterium incorporation at specific sitesDecrease in proton signal intensity
²H NMR SpectroscopyConfirming the presence of deuterium at specific sites (less common for purity)Deuterium signal
Mass Spectrometry (MS)Determining molecular weight, identifying isotopologuesMass-to-charge ratio (m/z)
High-Resolution MS (HR-MS)Precise mass measurement, calculating isotopic purity based on ion abundanceAccurate mass, relative abundance of isotopologue ions
LC-MS (e.g., LC-ESI-HR-MS)Coupling separation with MS for complex mixturesSeparation of components, then mass analysis and isotopic data

Isotopic enrichment is often expressed as a percentage, representing the mole fraction of the stable isotope in the labeled position isotope.com. It is distinct from species abundance, which is the percentage of molecules with a specific isotopic composition isotope.com. High isotopic enrichment (e.g., >95%) is generally desired for quantitative applications google.com.

Stereochemical Considerations in this compound Synthesis

SN-38 possesses chiral centers, and its biological activity is highly dependent on its specific stereochemistry mdpi.com. The synthesis of this compound must therefore consider and control the stereochemical outcome, ensuring that the deuterium incorporation does not lead to epimerization or changes in the desired stereoisomer.

SN-38 has a chiral center at the C-20 position, which is crucial for its activity mdpi.com. The synthesis of camptothecin analogs, including SN-38, often involves strategies to establish or maintain the correct stereochemistry at this position rsc.org. If the deuterium atoms in this compound are located at or near a chiral center, the synthetic route must be designed to control the stereochemical outcome at that site. This might involve using stereoselective reactions, chiral auxiliaries, or starting from chiral precursors with the correct configuration.

Studies on the stereochemical stability of SN-38 derivatives have shown that the stereogenic center at C5 can be stable under certain conditions mdpi.com. However, the introduction of deuterium could potentially influence reaction pathways and stereochemical outcomes, necessitating careful optimization of reaction conditions. Analytical methods like chiral HPLC or specific NMR techniques might be required to confirm the stereochemical purity of the synthesized this compound mdpi.com.

The synthesis of deuterated compounds with defined stereochemistry requires rigorous control throughout the synthetic sequence to ensure that the isotopic labeling is achieved without compromising the desired chiral integrity of the molecule.

Advanced Analytical Techniques for Sn 38 D5 Quantification and Characterization

Development of High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for SN-38-d5

Developing a robust LC-MS/MS method for this compound involves optimizing chromatographic separation and mass spectrometric detection parameters. The use of a stable isotope-labeled internal standard like this compound is a common strategy in LC-MS/MS assays for SN-38 and related compounds to ensure reliable quantification. akjournals.comescholarship.orgchromatographyonline.com

Chromatographic Separation Parameters and Optimization

Chromatographic separation is a crucial initial step in LC-MS/MS to separate the analyte (this compound) from the sample matrix and potential interferences. Reversed-phase liquid chromatography is frequently employed for the analysis of SN-38 and its analogs. chromatographyonline.comnih.govresearchgate.netplos.orgqmul.ac.uknih.govresearchgate.netlcms.cz

Typical chromatographic parameters that are optimized include:

Stationary Phase: C18 columns are commonly used for the separation of irinotecan (B1672180), SN-38, and their metabolites. nih.govplos.orgnih.govresearchgate.netnih.govnih.gov Other phases like PFP (pentafluorophenyl) columns have also been reported for related compounds, which can offer different selectivity. escholarship.orgqmul.ac.uk

Mobile Phase: The mobile phase typically consists of a mixture of aqueous and organic solvents, often with the addition of modifiers like formic acid or acetic acid to improve peak shape and ionization efficiency. akjournals.comchromatographyonline.comnih.govplos.orgnih.govlcms.cznih.gov Gradient elution is frequently used to achieve optimal separation of the target analyte from other components in the sample. researchgate.netresearchgate.netnih.govnih.gov

Flow Rate and Temperature: These parameters are adjusted to achieve adequate retention, resolution, and peak shape within a reasonable run time. researchgate.netnih.gov

Injection Volume: The volume of sample injected onto the column is optimized based on the sensitivity of the method and the concentration of the analyte. researchgate.net

Optimization of these parameters aims to achieve sufficient separation of this compound from endogenous compounds and its non-deuterated analog, SN-38, while maintaining good peak shape and signal intensity. qmul.ac.uknih.gov

Mass Spectrometric Detection Strategies and Ionization Techniques

Tandem mass spectrometry (MS/MS) is the preferred detection method for quantifying this compound due to its high selectivity and sensitivity. resolian.comrsc.orgshimadzu.com This involves selecting a precursor ion and monitoring specific product ions formed through fragmentation. Multiple Reaction Monitoring (MRM) is a widely used mode for quantitative analysis, offering high specificity by monitoring specific precursor-to-product ion transitions. akjournals.comescholarship.orgchromatographyonline.complos.orgnih.govlcms.cznih.govshimadzu.com

Electrospray Ionization (ESI) is the most common ionization technique used for this compound and related compounds in LC-MS/MS. plos.orgnih.govresearchgate.netspectroscopyonline.comlibretexts.org ESI is a soft ionization technique that typically produces protonated molecules ([M+H]+) in positive ion mode, which is suitable for polar and semi-polar compounds like this compound. akjournals.complos.orgnih.govlibretexts.org Optimization of ESI parameters, such as capillary voltage, cone voltage, and source temperature, is necessary to maximize ion abundance and minimize fragmentation in the source. plos.orgshimadzu.com

For this compound, specific MRM transitions would be selected based on its mass-to-charge ratio (m/z) and characteristic fragmentation patterns. The precursor ion would correspond to the protonated molecule of this compound, and the product ions would be fragments formed upon collision-induced dissociation. The use of a deuterated internal standard allows for the monitoring of analogous transitions, accounting for variations in ionization and fragmentation efficiency. akjournals.comescholarship.orgchromatographyonline.com

Isotope Ratio Mass Spectrometry (IRMS) for Deuterium (B1214612) Abundance

While standard quantitative LC-MS/MS methods focus on the total concentration of the deuterated compound, Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of stable isotopes, such as deuterium (²H or D) compared to hydrogen (¹H or H). osti.govcopernicus.orgcaltech.edu

IRMS provides highly precise measurements of isotope ratios and is typically used for applications such as determining the origin or authenticity of a substance or studying metabolic pathways by tracking labeled compounds. osti.gov For this compound, IRMS could be used to confirm the level of deuterium incorporation or to study its metabolic fate by monitoring changes in the deuterium-to-hydrogen ratio in specific fragments or metabolites. osti.govcopernicus.org

IRMS often involves converting the analyte into simple gases (like H₂) for analysis. osti.govcopernicus.org While not a standard component of routine quantitative bioanalysis using LC-MS/MS, IRMS offers a higher level of isotopic analysis that can complement LC-MS/MS data, particularly in research settings investigating the isotopic integrity or behavior of this compound. osti.govcopernicus.orgcaltech.edu

Validation of Quantitative Analytical Procedures Utilizing this compound

Method validation is a critical process to ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose. resolian.comnih.govnih.gov When this compound is used as an internal standard, the validation process confirms the performance of the entire analytical procedure for quantifying the target analyte (usually SN-38 or irinotecan) using the deuterated standard. Key aspects of validation include assessing specificity, selectivity, linearity, and calibration range. resolian.comnih.govnih.gov

Establishment of Linearity and Calibration Range

Linearity demonstrates that the analytical method provides results that are directly proportional to the concentration of the analyte over a defined range. resolian.com The calibration range is the concentration interval over which the method exhibits a linear relationship and can accurately quantify the analyte. resolian.comnih.govnih.gov

Calibration curves are constructed by plotting the response ratio (typically the peak area ratio of the analyte to the internal standard, this compound) against the known concentrations of the analyte in a series of calibration standards prepared in the relevant matrix. nih.govplos.orgnih.govplos.org Linear regression analysis is performed to determine the equation of the calibration curve and the correlation coefficient (R²), which indicates the goodness of fit. A high correlation coefficient (typically ≥ 0.99) is expected for a linear method. nih.govresearchgate.netplos.orgqmul.ac.ukplos.org

The calibration range for methods quantifying SN-38 using this compound as an internal standard can vary depending on the application and the expected concentration range in the samples. Reported linear ranges for SN-38 in plasma, for example, have included 0.5–100 ng/mL, 5–1000 ng/mL, and 1–500 ng/mL. nih.govplos.orgnih.gov The lower limit of quantification (LLOQ) is the lowest concentration that can be reliably and accurately measured, while the upper limit of quantification (ULOQ) is the highest. resolian.com The established linearity and calibration range ensure that the method is suitable for quantifying SN-38 (or the target analyte) accurately within the expected concentration range when using this compound as the internal standard. resolian.comnih.govplos.orgnih.govplos.org

Evaluation of Accuracy and Precision in Analytical Systems

Accuracy refers to the closeness of a measured value to the true value, while precision refers to the reproducibility of measurements under the same conditions. globalresearchonline.net In the context of analytical methods utilizing this compound as an internal standard, the accuracy and precision of the method for quantifying SN-38 are rigorously evaluated.

Studies validating bioanalytical methods for SN-38 in biological matrices like plasma have reported acceptable levels of accuracy and precision. For instance, one method for simultaneous determination of irinotecan and its metabolites, including SN-38, in human plasma using HPLC-MS/MS showed intra- and inter-day precision (CV%) for SN-38 to be ≤11.6% and ≤9.9%, respectively. plos.org The intra- and inter-day accuracy for SN-38 in this study was within the range of 96.2–109.0% and 96.9–105.9%, respectively. plos.org Another LC-MS/MS method for irinotecan and SN-38 in multicellular tumor spheroids reported accuracy ranging from 94% to 110.6% for SN-38 in extracts and 90% to 105.4% in culture medium, with precision (RSD) ranging from 7.9% to 12.5% in extracts and 6.2% to 14.4% in culture medium. nih.gov These evaluations are crucial to demonstrate the reliability of the analytical method for quantitative analysis.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. globalresearchonline.netsepscience.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantified with acceptable accuracy and precision. globalresearchonline.netnih.govsepscience.com

The determination of LOD and LOQ is a critical part of analytical method validation. globalresearchonline.net For methods quantifying SN-38, often using this compound as an internal standard, various approaches can be used, including those based on visual evaluation, signal-to-noise ratio, or the standard deviation of the response and the slope of the calibration curve. sepscience.com

Reported LOQ values for SN-38 in bioanalytical methods vary depending on the matrix and the specific LC-MS/MS method developed. For example, an LC-MS/MS method for irinotecan and SN-38 in multicellular tumor spheroids reported LOQ values of 2.5 nM for SN-38 in extracts and 5 nM in culture medium. nih.gov Another HPLC method for SN-38 quantification in a liposome (B1194612) formulation determined the LOD and LOQ to be 0.05 µg/mL and 0.25 µg/mL, respectively. nih.gov A separate RP-HPLC method reported LOD and LOQ values of 0.006 µg/mL and 0.02 µg/mL for the carboxylate form of SN-38, and 0.002 µg/mL and 0.02 µg/mL for the lactone form. amazonaws.com These values demonstrate the sensitivity achievable with modern analytical techniques for SN-38 analysis.

Robustness Testing of Analytical Methods

Robustness testing evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. globalresearchonline.netscielo.br This is important to ensure the reliability of the method during normal usage and across different laboratory environments or slight variations in conditions.

While specific details on the robustness testing of methods explicitly using this compound were not extensively found, the principle of robustness testing applies to any validated analytical method, including those utilizing internal standards like this compound for the quantification of SN-38. Parameters that might be varied in robustness testing include mobile phase composition, flow rate, column temperature, and variations in sample preparation procedures. scielo.br A validated RP-HPLC method for irinotecan hydrochloride residues, for example, demonstrated robustness with acceptable precision and recovery under varied conditions. Robustness testing helps to identify parameters that significantly influence the results, allowing for appropriate controls to be put in place to ensure method reliability. scielo.br

Application of this compound as an Internal Standard in Bioanalytical Assays

This compound is widely used as an internal standard in bioanalytical assays, particularly those employing LC-MS/MS, for the quantification of SN-38 in biological matrices. The use of a stable isotope-labeled internal standard like this compound is considered the most appropriate technique to correct for variations and improve the accuracy and precision of the analysis. researchgate.net

Application of this compound as an Internal Standard in Bioanalytical Assays

Mitigation of Matrix Effects in LC-MS/MS Analysis

Matrix effects are a significant concern in LC-MS/MS analysis of biological samples. researchgate.netchromatographyonline.com These effects occur due to co-eluting endogenous components from the sample matrix that can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. researchgate.netchromatographyonline.com

The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to mitigate matrix effects. researchgate.netchromatographyonline.com Because this compound is chemically almost identical to SN-38, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. Any matrix effects that affect the ionization of SN-38 are likely to similarly affect the ionization of this compound. By using the ratio of the signal of SN-38 to the signal of this compound, the variability caused by matrix effects can be compensated, thereby improving the accuracy and precision of the quantitative results. chromatographyonline.com

Ensuring Inter-laboratory Reproducibility and Harmonization of Analytical Methods

Inter-laboratory reproducibility refers to the variability of results obtained for the same sample analyzed by different laboratories using the same method. fssai.gov.inwdh.ac.id Harmonization of analytical methods aims to ensure that different laboratories can produce comparable results.

The use of a well-characterized internal standard like this compound contributes significantly to ensuring inter-laboratory reproducibility and harmonization of bioanalytical methods for SN-38. By adding a known amount of this compound to all samples and standards, variations in sample processing, injection volume, and instrument performance across different runs or laboratories can be normalized. This helps to minimize variability and allows for more reliable comparison of data generated in different settings. While specific studies focusing solely on the impact of this compound on inter-laboratory reproducibility were not highlighted, the general principle of using stable isotope-labeled internal standards in LC-MS/MS is well-established for improving reproducibility and enabling method harmonization in bioanalysis. wdh.ac.idresearchgate.net

Sample Preparation Techniques for this compound Analysis in Biological Specimens

Effective sample preparation is crucial for the accurate quantification of SN-38 and its internal standard this compound in biological matrices. The goal of sample preparation is to extract the analytes of interest from the complex biological matrix while removing interfering substances that could affect the downstream analysis, particularly LC-MS/MS. mdpi.com

Common sample preparation techniques used for the analysis of SN-38 and its internal standard in biological specimens include protein precipitation and liquid-liquid extraction (LLE), and solid-phase extraction (SPE). plos.orgmdpi.comnih.govresearchgate.netnih.gov

Protein precipitation is a simple and rapid method where an organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the biological sample (e.g., plasma) to precipitate proteins. plos.orgmdpi.comnih.govresearchgate.net After centrifugation, the supernatant containing the analytes is collected for analysis. This method is often used as a first step in sample preparation. plos.orgmdpi.comnih.gov

Liquid-liquid extraction involves partitioning the analytes between two immiscible phases, typically an aqueous biological sample and an organic solvent. mdpi.com This technique can provide cleaner extracts compared to protein precipitation, further reducing matrix effects. mdpi.com

Solid-phase extraction utilizes a solid stationary phase to selectively retain the analytes while unwanted matrix components are washed away. mdpi.comnih.govfrontiersin.orgresearchgate.net The analytes are then eluted with a suitable solvent. SPE can offer a higher degree of sample clean-up and analyte concentration compared to protein precipitation or LLE. mdpi.com

Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a traditional sample preparation technique used to isolate analytes based on their differential solubility between two immiscible liquid phases. ijpsjournal.com For compounds like SN-38 and its labeled analog this compound, which are relatively nonpolar, LLE can be an effective method for extraction from aqueous biological matrices such as plasma or tissue homogenates. ijpsjournal.comcore.ac.uk

Optimization of LLE for this compound (and thus SN-38) typically involves selecting appropriate organic solvents or mixtures that efficiently partition the analytes while leaving polar matrix components in the aqueous phase. Common organic solvents used in LLE for similar analytes include ethyl acetate, methyl tert-butyl ether (MTBE), or mixtures containing acetonitrile or n-butyl chloride. core.ac.ukresearchgate.net The pH of the aqueous phase is also a critical parameter, as SN-38 can exist in both lactone and carboxylate forms depending on pH. core.ac.ukresearchgate.net Adjusting the pH can influence the lipophilicity of SN-38 and this compound, thereby affecting extraction efficiency. Acidic conditions generally favor the more lipophilic lactone form, which is typically better extracted into organic solvents. core.ac.uk

Studies on the extraction of SN-38 from plasma have utilized LLE with mixtures like acetonitrile-n-butyl chloride (1:4, v/v) after adding sodium chloride to the plasma sample. core.ac.uk This approach demonstrated effective clean-up of human plasma samples. core.ac.uk While specific optimization data solely focused on this compound LLE is limited in the provided results, methods developed for SN-38 with this compound as the internal standard inherently involve optimizing the extraction for both compounds simultaneously, leveraging their similar chemical properties.

Solid-Phase Extraction (SPE) Protocol Development

Solid-Phase Extraction (SPE) is another widely used technique for sample clean-up and analyte enrichment in bioanalysis. ijpsjournal.comnih.gov SPE utilizes a solid stationary phase to selectively retain the analyte of interest while unwanted matrix components are washed away. ijpsjournal.com The development of an SPE protocol for this compound (and SN-38) involves selecting the appropriate sorbent material, conditioning and equilibration steps, sample loading, washing steps, and elution conditions. ijpsjournal.com

For compounds like SN-38 and this compound, reversed-phase SPE sorbents, such as C18, are commonly employed due to their nonpolar nature. ijpsjournal.comnih.gov Ion-exchange or mixed-mode sorbents could also be considered depending on the specific chemical properties and the matrix. researchgate.netthermofisher.com

A typical SPE protocol involves conditioning the sorbent with an organic solvent followed by equilibration with an aqueous buffer. ijpsjournal.com The sample is then loaded, allowing the analytes to bind to the sorbent. ijpsjournal.com Wash steps are performed to remove interfering substances, and finally, the analytes are eluted using a solvent or solvent mixture that disrupts the interaction between the analytes and the sorbent. ijpsjournal.com

Studies on SN-38 quantification have successfully employed SPE with C18 columns for sample clean-up from human plasma. nih.gov Acidification of the plasma sample before SPE was used to improve the extraction efficiency of SN-38. nih.gov Simplified SPE protocols, such as those using water-wettable sorbents like Oasis HLB, have been developed to reduce the number of steps and solvent consumption while maintaining high recovery and reproducibility for a range of analytes. waters.com While these simplified methods may not be specific to this compound, the principles of SPE protocol development and optimization for related compounds are directly applicable.

Protein Precipitation and Centrifugation Methods

Protein precipitation (PP) is often the simplest and fastest sample preparation technique, particularly for biological matrices like plasma. nih.govijpsjournal.comakjournals.com This method involves adding a precipitating agent to the sample, which causes proteins to denature and aggregate, after which they can be removed by centrifugation. nih.govijpsjournal.comakjournals.com The supernatant, containing the analytes of interest (SN-38 and this compound), is then typically used for direct injection into the analytical system or further processed. nih.govakjournals.com

Common protein precipitating agents include organic solvents such as acetonitrile or methanol, and acidic chemicals like perchloric acid or acetic acid. nih.govijpsjournal.complos.orgakjournals.comphenomenex.com The choice of precipitating agent and its concentration, as well as the ratio of the agent to the sample volume, need to be optimized to ensure efficient protein removal and satisfactory analyte recovery. plos.orgakjournals.com

Several analytical methods for SN-38 and its metabolites in plasma have utilized protein precipitation. One method employed protein precipitation by acetonitrile containing 0.5% acetic acid for SN-38 quantification in mouse plasma. nih.gov Another study used acetonitrile with 0.1% formic acid for protein precipitation of SN-38 from mouse plasma samples, reporting an extraction efficiency of 85% with no interfering peaks. akjournals.comscispace.com Protein precipitation with aqueous perchloric acid-methanol (1:1, v/v) has also been used for the analysis of SN-38, which also converts the carboxylate form to the lactone form. core.ac.uk

After the precipitating agent is added, centrifugation is a crucial step to separate the precipitated proteins from the supernatant. nih.govijpsjournal.comakjournals.com Typical centrifugation speeds and times range from 4000 rpm for 8 minutes at 4°C to 10,000 rpm for 10 minutes. akjournals.comscispace.comchromatographyonline.com The supernatant is then carefully transferred for subsequent analysis. akjournals.comscispace.comchromatographyonline.com While protein precipitation is simple, it may not always provide the cleanest extracts compared to LLE or SPE, potentially leading to matrix effects in downstream analysis, especially with sensitive techniques like LC-MS/MS. plos.orgmdpi.com However, its speed and simplicity make it a valuable first-line approach or suitable for methods where matrix effects are adequately compensated for, such as through the use of a stable isotope-labeled internal standard like this compound. plos.org

Here is a summary of extraction methods for SN-38/SN-38-d5 from various matrices based on the search results:

Extraction MethodMatrixPrecipitating Agent/SolventKey Findings / NotesSource(s)
Protein PrecipitationMouse PlasmaAcetonitrile containing 0.5% acetic acidSimple and sensitive method for SN-38 quantification. nih.gov
Protein PrecipitationMouse PlasmaAcetonitrile with 0.1% formic acidExtraction efficiency of 85% for SN-38; no interfering peaks. akjournals.comscispace.com
Protein PrecipitationHuman PlasmaAqueous perchloric acid-methanol (1:1, v/v)Used for total SN-38 (lactone + carboxylate); converts carboxylate to lactone. core.ac.uk
Protein PrecipitationHuman Plasma0.1% CH₃COOH/CH₃OH (3 volumes relative to plasma)Recovery for SN-38 ranged from 77.2–84.1%. plos.org
Protein PrecipitationHuman PlasmaAcetonitrileUsed for simultaneous determination of CPT-11, SN-38, and SN-38G. nih.govnih.gov
Liquid-Liquid ExtractionHuman PlasmaAcetonitrile-n-butyl chloride (1:4, v/v) with NaClEffective clean-up for lactone forms of CPT-11 and SN-38. core.ac.uk
Liquid-Liquid ExtractionPeritoneal Tumor TissueEnzymatic digestion/Liquid-liquid extractionUsed in conjunction with protein precipitation for plasma. nih.gov
Solid-Phase ExtractionHuman PlasmaC18 column after acidification with 0.1 M HClUsed for sample clean-up and concentration of SN-38. nih.gov
Solid-Phase ExtractionHuman UrineSOLAµ SCX SPE plates (example for other analytes with -d5 IS)Automated SPE method showing good recovery and precision for fluoxetine (B1211875) with FLX-d5 IS. thermofisher.comnih.gov

Note: While some entries refer to SN-38, the methods are relevant as this compound is typically used as the internal standard in such analyses, implying co-extraction and similar behavior.

In Vitro and Preclinical Metabolic Pathway Elucidation Using Sn 38 D5

Identification of Metabolic Transformations in Subcellular Fractions and Cell Lines

In vitro studies using subcellular fractions (like microsomes and cytosol) and various cell lines are fundamental to identifying the enzymes and pathways involved in SN-38 metabolism. The use of SN-38-d5 in these systems helps to precisely track the transformations occurring.

Carboxylesterase-Mediated Hydrolysis Pathways

While irinotecan (B1672180) is primarily converted to SN-38 by carboxylesterases (CES) in the liver and intestine, SN-38 itself can undergo further metabolism. Although CES are primarily known for the hydrolysis of ester bonds, which activates irinotecan, their potential role in further modifying SN-38 or its metabolites can be investigated using deuterated tracers. Studies have shown that irinotecan is hydrolyzed to SN-38 by carboxylesterase enzymes (CES1 and CES2) in the liver and gastrointestinal tract. pharmgkb.orgresearchgate.net This conversion is reported to be low in humans, with only 2-5% of irinotecan being converted to SN-38. researchgate.net Plasma carboxylesterase can also contribute to the formation of SN-38 from irinotecan and its metabolite NPC. nih.gov

UDP-Glucuronosyltransferase (UGT) Catalyzed Conjugation Reactions

Glucuronidation is a major detoxification pathway for SN-38, primarily catalyzed by UDP-Glucuronosyltransferase 1A1 (UGT1A1). pharmgkb.orgwikipedia.orgmims.comprolynxinc.com This reaction conjugates SN-38 with glucuronic acid, forming SN-38 glucuronide (SN-38G), a less active and more water-soluble metabolite that is readily excreted. pharmgkb.orgwikipedia.orgmims.comprolynxinc.comchemsrc.com Studies utilizing this compound can precisely quantify the rate of SN-38G-d5 formation in liver microsomes and recombinant UGT enzyme systems, helping to confirm the specific UGT isoforms involved and assess their relative contributions. Research indicates that UGT1A1 is the primary enzyme responsible for SN-38 glucuronidation in the liver. pharmgkb.orgwikipedia.orgmims.comprolynxinc.com However, other UGT isoforms, such as UGT1A10 and UGT1A9, have also been shown to contribute to SN-38 glucuronidation. nih.govnih.gov The glucuronidation of SN-38 by UGT1A1 is a key determinant of SN-38 exposure and subsequent toxicity. wikipedia.orgmims.comscience.govcancernetwork.com

An example of data that might be generated in such studies is presented below (illustrative data):

Table 1: In Vitro Glucuronidation of this compound in Human Liver Microsomes

UGT IsoformApparent Km (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (µL/min/mg protein)
UGT1A15.15030
UGT1A910757.5
UGT1A1020502.5
Other UGTs-LowLow

Note: This table presents illustrative data for demonstration purposes based on the understanding of UGT contributions to SN-38 metabolism. Actual values would be derived from specific experimental results using this compound.

Cytochrome P450 (CYP)-Mediated Oxidation Pathways

While glucuronidation is the primary metabolic route for SN-38, cytochrome P450 (CYP) enzymes can also play a role, although typically to a lesser extent. researchgate.netmims.com CYP3A4 and CYP3A5 have been implicated in the metabolism of irinotecan to inactive metabolites like APC (7-ethyl-10-[4-N-(5-aminopentyl)-1-piperidino]-carbonyloxycamptothecin) and NPC (7-ethyl-10-[4-(1-piperidino)-1-amino] carbonyloxycamptothecin). researchgate.netmims.comnih.gov NPC can be further converted to SN-38 by carboxylesterases. nih.gov The use of this compound can help distinguish between oxidative metabolites of SN-38 itself versus those originating from irinotecan or other precursors. Studies with deuterated SN-38 could help clarify the extent and nature of direct CYP-mediated oxidation of SN-38.

Species-Specific Metabolic Differences and Similarities in Preclinical Models

Preclinical studies in various animal species (e.g., mice, rats, dogs) are essential to assess the translatability of in vitro findings and identify potential species-specific differences in SN-38 metabolism. Using this compound in these models allows for accurate quantification of SN-38 and its deuterated metabolites in biological fluids and tissues, enabling comparisons of metabolic profiles across species. This helps in selecting appropriate animal models for preclinical efficacy and toxicity studies. Differences in the expression and activity of CES, UGTs, and CYPs across species can lead to significant variations in SN-38 pharmacokinetics and metabolism. For instance, while UGT1A1 is a major enzyme in humans, the dominant UGT isoforms responsible for SN-38 glucuronidation may differ in preclinical species. pharmgkb.orgwikipedia.orgmims.comprolynxinc.com

An example of how species differences might be presented (illustrative data):

Table 2: Comparative this compound Metabolism in Liver Microsomes Across Species

SpeciesPrimary this compound MetaboliteMajor Metabolizing Enzyme(s)Relative Glucuronidation Rate
HumanSN-38G-d5UGT1A1, UGT1A9, UGT1A10High
RatSN-38G-d5, othersDifferent UGT isoformsModerate
DogSN-38G-d5, othersDifferent UGT isoformsVariable
MouseSN-38G-d5, othersDifferent UGT isoformsVariable

Note: This table presents illustrative data. Actual findings would depend on specific experimental results using this compound in different species.

Kinetic Studies of this compound Metabolism in Isolated Enzyme Systems and Microsomal Preparations

Detailed kinetic studies using isolated enzymes (recombinant or purified) and microsomal preparations with this compound as the substrate provide crucial information about the enzyme-substrate affinity (Km) and maximum reaction velocity (Vmax). These parameters are vital for predicting in vivo clearance and understanding the potential for drug-drug interactions. Using this compound allows for accurate measurement of reaction rates, especially when endogenous SN-38 might be present or when studying interconversions. Studies have investigated the kinetics of irinotecan conversion to SN-38 by human liver microsomes, showing differential hydrolysis rates for the lactone and carboxylate forms of irinotecan. nih.gov Similar kinetic analyses can be performed for this compound glucuronidation and other metabolic pathways to determine the efficiency of the enzymes involved.

An example of kinetic data (illustrative data):

Table 3: Kinetic Parameters for this compound Glucuronidation by Recombinant Human UGT1A1

ParameterValueUnit
Apparent Km4.8 ± 1.2µM
Vmax165 ± 25pmol/min/mg protein
Intrinsic Clearance (Vmax/Km)34.4µL/min/mg protein

Note: This table presents illustrative data. Actual values would be derived from specific experimental results using this compound and recombinant UGT1A1.

Elucidation of Metabolic Interconversions Between SN-38 and its Metabolites using Deuterated Tracers

Studies have shown that bacterial beta-glucuronidase in the intestinal lumen can hydrolyze SN-38G back to the active SN-38, contributing to enterohepatic recirculation and potential toxicity. pharmgkb.orgprolynxinc.com Using deuterated SN-38G-d5 could definitively quantify this conversion in preclinical models or in vitro systems containing gut microflora.

Investigation of Drug Disposition and Pharmacokinetic Principles in Preclinical Models Via Stable Isotope Tracing

Tracer Applications for Absorption, Distribution, and Elimination Studies in Animal Models

Stable isotope tracers such as SN-38-d5 are widely used in preclinical animal models to gain a comprehensive understanding of a drug's absorption, distribution, and elimination (ADE) processes. By administering a labeled form (e.g., this compound) alongside or in place of the unlabeled compound, researchers can differentiate the administered dose from endogenous substances or metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) nih.gov. This allows for precise quantification of the tracer in biological matrices over time, providing detailed insights into its pharmacokinetic profile.

Studies utilizing labeled compounds contribute to determining key pharmacokinetic parameters in various animal species, including rodents and dogs researchgate.netnih.gov. These parameters can include clearance rates, volume of distribution, and half-life, which are crucial for predicting drug behavior in vivo. For instance, pharmacokinetic studies of SN-38 in mice and dogs have reported elimination half-lives and volumes of distribution researchgate.netnih.gov. While specific data for this compound as a tracer in ADE studies were not extensively detailed in the search results, the principle of using deuterated analogs for such investigations is well-established in preclinical pharmacokinetics guidetopharmacology.org. The stability and detectability of the deuterium (B1214612) label allow for accurate tracking of the administered compound through the body.

Evaluation of Biotransformation Rates and Extent in Preclinical Systems Using Deuterated Analogs

Deuterated analogs like this compound are particularly useful for evaluating biotransformation rates and the extent of metabolism in preclinical systems. By introducing deuterium atoms at specific positions on the molecule, researchers can track how the labeled compound is metabolized differently from the unlabeled form or track the formation of labeled metabolites.

SN-38 is primarily metabolized by uridine (B1682114) diphosphate (B83284) glucuronosyltransferase 1A1 (UGT1A1) to form SN-38 glucuronide (SN-38G) wikipedia.orgoncotarget.com. This glucuronidation is a major inactivation pathway. Using a deuterated analog such as this compound would enable researchers to precisely quantify the rate of formation of SN-38G-d5, providing a clearer picture of the metabolic clearance of SN-38. This is especially important given the significant inter-individual variability in UGT1A1 activity, which can impact SN-38 disposition and toxicity wikipedia.orgwikipedia.org.

Analysis of Compound Transport and Tissue Distribution in Animal Models

Stable isotope labeling with compounds like this compound facilitates detailed analysis of compound transport and tissue distribution in animal models. By administering the labeled tracer and subsequently measuring its concentration in various tissues and organs over time, researchers can determine the distribution profile of the compound.

Studies investigating the tissue distribution of SN-38 in mice have shown varying concentrations in different organs, including the colon, lungs, spleen, liver, heart, and brain nih.gov. The distribution can be influenced by the formulation of the drug; for example, liposome-encapsulated SN-38 has shown altered distribution compared to free SN-38 dovepress.comnih.gov. Using this compound would allow for precise quantification of the administered tracer in these tissues, enabling researchers to differentiate it from any endogenous SN-38 or background noise during analysis.

Data from tissue distribution studies in mice have indicated that SN-38 levels can be significantly higher in certain tissues like the colon and lungs compared to others after administration of certain formulations nih.gov. The use of a deuterated tracer would enhance the accuracy of these measurements, particularly at low concentrations or in complex biological matrices.

An example of tissue distribution data for SN-38 in mice after administration of irinotecan (B1672180) hydrochloride nanoparticles is shown below (derived from search results, illustrative data structure):

TissueConcentration (ng/g or ng/mL) at Time XConcentration (ng/g or ng/mL) at Time Y
Whole BloodData PointData Point
ColonData PointData Point
LungsData PointData Point
SpleenData PointData Point
LiverData PointData Point
HeartData PointData Point
BrainData PointData Point
KidneysData PointData Point

The ability to accurately track the distribution of this compound provides critical information about which tissues are exposed to the compound and at what concentrations, which is vital for understanding efficacy and potential off-target effects.

Contribution of this compound to Pharmacokinetic Modeling in Preclinical Species

This compound plays a crucial role in developing and validating pharmacokinetic (PK) models in preclinical species. PK modeling aims to describe and predict the time course of a drug within the body, integrating data from absorption, distribution, metabolism, and excretion studies.

Data obtained using stable isotope tracers like this compound, particularly from quantitative tissue distribution and biotransformation studies, are essential inputs for building robust PK models, including physiologically based pharmacokinetic (PBPK) models oncotarget.commdpi.com. PBPK models use physiological and anatomical parameters of the animal species along with drug-specific parameters (such as permeability, partition coefficients, and metabolic rates) to simulate drug concentrations in various organs and tissues over time oncotarget.commdpi.com.

The precise quantification of this compound and its labeled metabolites in different biological compartments allows for more accurate estimation of model parameters related to distribution, clearance, and interconversion between SN-38 and its metabolites. This is particularly important for a compound like SN-38, which undergoes significant metabolism and exhibits complex distribution characteristics nih.govnih.gov.

Preclinical PK data for SN-38, often obtained using sensitive analytical methods capable of detecting labeled or unlabeled forms, are used to inform and validate PK/pharmacodynamic (PD) models mdpi.com. These models can help predict drug exposure in target tissues and correlate it with observed pharmacological effects, aiding in the translation of preclinical findings to clinical predictions. While specific studies detailing the use of this compound directly in the construction of a PK model were not found, its utility in generating high-quality data for such models is implicit in the principles of stable isotope tracing in pharmacokinetics. The accuracy of the data obtained using the labeled tracer directly contributes to the reliability and predictive power of the resulting PK models in preclinical species.

Stability Assessment of Sn 38 D5 in Research Matrices

Chemical Stability in Aqueous and Organic Solvents for Analytical Applications

The stability of SN-38, and by extension SN-38-d5, in solvents is a critical consideration for preparing stock solutions and sample extracts for analytical measurements. SN-38 exhibits poor solubility and limited stability in aqueous solutions, particularly at physiological pH researchgate.netnih.govbiorxiv.orgdrugbank.com. This instability is primarily due to the reversible hydrolysis of its lactone ring to the open-ring carboxylate form, which is less active researchgate.netnih.govbiorxiv.orgdrugbank.com.

In organic solvents commonly used in chromatography and sample preparation, such as dimethyl sulfoxide (B87167) (DMSO) and dimethyl formamide (B127407), SN-38 shows better solubility caymanchem.comselleckchem.com. For instance, SN-38 is reported to have a solubility of approximately 2 mg/ml in DMSO and 0.1 mg/ml in dimethyl formamide caymanchem.com. When preparing aqueous solutions, dissolving SN-38 in DMSO first before diluting with an aqueous buffer can improve solubility, although the resulting aqueous solution is not recommended for storage exceeding one day caymanchem.com.

Acidic conditions favor the more stable lactone form of SN-38, thus improving its stability in aqueous solutions nih.gov. Sample acidification is a technique used in analytical methods to maintain the lactone form and ensure accurate determination of analyte concentrations nih.gov. Complexation with cyclodextrins has also been shown to enhance the solubility and stability of SN-38 in aqueous environments researchgate.netbiorxiv.org. Complexation with sulfobutyl ether-β-cyclodextrin (SBE-β-CD) significantly increased SN-38 solubility and improved the stability of the lactone ring in a basic buffer biorxiv.org.

Stability in Biological Matrices (e.g., Plasma, Urine, Tissue Homogenates) for Sample Integrity

Maintaining the integrity of this compound in biological matrices is essential for accurate quantification in pharmacokinetic and disposition studies. Research on the stability of SN-38 and its metabolites in human plasma indicates stability over several freeze-thaw cycles and during storage at low temperatures. SN-38 in human plasma was found to be stable over two freeze/thaw cycles plos.org. Storage of plasma samples at approximately -80°C maintained the stability of SN-38 for at least 4 months plos.org.

In tissue homogenates or extracts, such as those derived from multicellular tumor spheroids, the stability of the lactone form of SN-38 is also a concern. The lactone form was found to be unstable during storage at room temperature or at 37°C for more than 20 hours nih.gov. Acidification of tissue extracts can help to overcome this instability and allow for reliable quantification nih.gov.

Identification and Characterization of Degradation Products in Experimental Settings

The primary chemical transformation affecting the stability of SN-38, relevant to this compound, is the reversible hydrolysis of the lactone ring, leading to the formation of the hydroxy acid (carboxylate) form researchgate.netnih.govbiorxiv.orgdrugbank.com. This equilibrium is highly pH-dependent, with higher pH favoring the less active carboxylate form. In experimental settings, particularly in physiological buffers or biological matrices, this interconversion is a significant factor influencing the observed concentration of the active lactone form.

Another important metabolic product of SN-38 is SN-38 glucuronide, formed through glucuronidation primarily mediated by the UGT1A1 enzyme plos.orgwikipedia.orgnih.govnih.gov. While this compound is used as an internal standard for SN-38, a deuterated form of the glucuronide, SN-38 Glucuronide-d5, also exists and may be used as an internal standard for SN-38 glucuronide nih.govaxios-research.com. The formation of SN-38 glucuronide represents a detoxification pathway in biological systems wikipedia.orgnih.gov.

Influence of Environmental Factors on this compound Stability During Experimental Procedures

Several environmental factors can influence the stability of this compound during experimental procedures:

pH: As discussed, pH is a critical factor affecting the lactone-carboxylate equilibrium. Working at acidic pH can help maintain the stability of the lactone form nih.gov.

Temperature: Elevated temperatures can accelerate the degradation of SN-38. Instability of the lactone form has been noted at room temperature and 37°C over relatively short periods nih.gov. Storage at lower temperatures, such as -20°C or -80°C, is recommended for long-term stability caymanchem.comnih.govplos.orgmedchemexpress.com.

Light: SN-38 is sensitive to light, and exposure can lead to degradation. Protecting solutions from light, for example, by covering containers with foil, is advisable during experimental procedures and storage .

These factors highlight the importance of controlled conditions during the handling, storage, and analysis of this compound to ensure its stability and the accuracy of experimental results.

Summary of Stability Information (Based primarily on SN-38 data):

Matrix/ConditionObserved StabilityNotes
Aqueous buffers (physiological pH)Low stability, rapid conversion to carboxylate formAcidification improves stability; cyclodextrin (B1172386) complexation helps.
DMSOSoluble and relatively stableSolubility ~2 mg/ml caymanchem.com.
Dimethyl formamideSoluble and relatively stableSolubility ~0.1 mg/ml caymanchem.com.
Aqueous solution (DMSO dilution)Not recommended for storage > 1 day caymanchem.comSolubility ~0.3 mg/ml in 1:2 DMSO:PBS (pH 7.2) caymanchem.com.
Human Plasma (-80°C)Stable for at least 4 months plos.orgStable over two freeze/thaw cycles plos.org.
Tissue Extracts (Room Temp/37°C)Lactone form unstable over 20 hours nih.govAcidification improves stability nih.gov.
Solid formStable for ≥4 years at -20°C (for SN-38) caymanchem.comStorage conditions are crucial.
Stock solutions in solventStable for 6 months at -80°C, 1 month at -20°C medchemexpress.comRefers to SN-38-d3 in solvent.

Applications of Sn 38 D5 in Preclinical Research and Assay Development

Use as a Reference Standard for Metabolite Identification and Quantification

One of the primary applications of SN-38-d5 in preclinical research is its use as a stable isotope internal standard (SIL-IS) for the quantitative determination of SN-38 in biological matrices. Accurate and precise quantification of drug metabolites like SN-38 in complex biological samples (such as plasma, tissue, or cell lysates) is essential for understanding their pharmacokinetics and pharmacodynamics. nih.govnih.govnih.gov

Mass spectrometry-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are widely employed for this purpose due to their high sensitivity and specificity. nih.govnih.govnih.gov The use of a stable isotope-labeled internal standard like this compound is considered the preferred approach in quantitative bioanalysis. lumiprobe.comscispace.comlgcstandards.com This is because SIL-IS closely mimics the physicochemical properties and chromatographic behavior of the unlabeled analyte (SN-38) but can be distinguished by mass due to the incorporated deuterium (B1214612) atoms. scispace.comlgcstandards.com

The advantages of using this compound as an internal standard include its ability to compensate for potential variations during sample preparation, matrix effects (ionization enhancement or suppression caused by other components in the biological sample), and fluctuations in instrument response. scispace.comlgcstandards.comfrontiersin.org By adding a known amount of this compound to each sample before extraction and analysis, the ratio of the peak area of SN-38 to that of this compound can be used to accurately quantify the endogenous or administered SN-38 concentration. This is particularly critical in complex biological matrices where matrix effects can significantly impact the accuracy of quantification if an appropriate internal standard is not used. scispace.comlgcstandards.com

Studies have highlighted the importance of using stable isotope-labeled internal standards for reliable quantitative bioanalysis using LC-MS/MS, demonstrating improved precision and accuracy compared to using structural analogs as internal standards. scispace.comuni-muenchen.de While SN-38-d3 and CPT-11-d10 have been explicitly mentioned as internal standards in published LC-MS/MS methods for quantifying SN-38 and irinotecan (B1672180) in plasma samples nih.gov, the principle and advantages extend directly to the use of this compound. The five deuterium atoms in this compound provide a sufficient mass difference from unlabeled SN-38 for clear differentiation in mass spectrometric analysis.

The quantitative data obtained using this compound as an internal standard are fundamental for various preclinical studies involving SN-38, as detailed in the following sections.

Development of High-Throughput Screening Assays for Related Chemical Entities

The development of high-throughput screening (HTS) assays is crucial for identifying novel chemical entities with similar biological activity to SN-38, such as topoisomerase I inhibitors. While this compound itself is not typically the compound being screened, its role as a reliable analytical standard is indirectly important in the development and validation of quantitative HTS assays.

Quantitative HTS assays often rely on robust analytical methods to determine the concentration of the tested compounds or their metabolites in various in vitro systems. If an HTS assay involves measuring the formation or depletion of SN-38 or related metabolites, the availability of this compound as an internal standard allows for the development of accurate and reproducible quantitative endpoints. This is particularly relevant for cell-based assays or biochemical screens where precise concentration measurements are needed to determine potency (e.g., IC50 values) and efficacy of novel compounds. targetmol.com

Furthermore, stable isotope-labeled standards can be used in the development of multiplexed assays where multiple analytes are measured simultaneously, increasing the throughput and efficiency of screening efforts. While the direct use of this compound in the screening process itself is limited, its critical role in the analytical methods underpinning quantitative HTS contributes to the reliability and accuracy of identifying promising drug candidates.

Contribution to Preclinical Pharmacokinetic-Pharmacodynamic Correlation Studies in Animal Models

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (PK) and how it exerts its pharmacological effects (PD) over time. lumiprobe.comfrontiersin.orgdrugbank.comstarpharma.com SN-38 is a key metabolite in the PK/PD of irinotecan. dovepress.compharmgkb.org

Accurate quantification of SN-38 concentrations in biological samples from animal models (such as plasma, tissue, and tumor) is paramount for establishing meaningful PK/PD correlations. nih.govlumiprobe.comfrontiersin.orgdrugbank.com The use of this compound as a stable isotope internal standard in LC-MS/MS assays enables reliable measurement of SN-38 levels in these complex matrices. nih.gov

By providing accurate concentration data, this compound facilitates the characterization of SN-38's absorption, distribution into various tissues (including tumors), metabolism, and excretion in preclinical species. lumiprobe.comfrontiersin.orgdrugbank.com This quantitative information is then correlated with observed pharmacological effects (e.g., tumor growth inhibition) to build PK/PD models. frontiersin.orgstarpharma.com These models are crucial for predicting drug behavior and response in humans and for optimizing dosing strategies in later development phases. frontiersin.org

For instance, studies evaluating novel formulations or delivery systems for SN-38 rely heavily on accurate PK data obtained using methods that likely employ stable isotope internal standards to assess improvements in bioavailability, half-life, and tumor accumulation. nih.govdovepress.com The ability to accurately measure SN-38 concentrations in different tissues over time, facilitated by this compound, provides critical insights into drug exposure at the site of action and its relationship with efficacy and potential toxicity in preclinical animal models. lumiprobe.comdrugbank.comaacrjournals.orgnih.gov

Utility in Drug-Drug Interaction Studies in Preclinical In Vitro Systems

Preclinical drug-drug interaction (DDI) studies are conducted to assess how a new drug candidate affects the metabolism and transport of other co-administered drugs, and vice versa. scispace.com SN-38 is known to be metabolized by UGT1A1 and can be a substrate for various transporters. dovepress.compharmgkb.org

In vitro DDI studies often involve incubating the drug and potential interacting compounds with biological systems such as liver microsomes, hepatocytes, or cell lines expressing specific drug-metabolizing enzymes or transporters. scispace.com Quantitative analysis of the parent drug and its metabolites is essential to determine the impact of the co-administered compound on metabolic rates or transport kinetics. scispace.com

If SN-38 is the drug being investigated for its potential to interact with other compounds, or if the interaction study involves assessing the metabolism or transport of SN-38, accurate quantification of SN-38 and its metabolites is required. This compound can serve as a stable isotope internal standard in LC-MS/MS assays used to measure SN-38 concentrations in these in vitro systems. This ensures the accuracy and reliability of the quantitative data, which is critical for assessing the magnitude and mechanism of potential drug-drug interactions. scispace.com

Role in Mechanistic Studies of Cellular Uptake and Efflux in Preclinical Models

Understanding the mechanisms of cellular uptake and efflux is vital for predicting a drug's distribution, efficacy, and potential for resistance. SN-38's transport across cell membranes can be influenced by various influx and efflux transporters, such as ABC transporters (e.g., P-gp, BCRP). pharmgkb.orgnih.gov

Preclinical studies investigating the cellular transport of SN-38 often utilize cell lines expressing specific transporters or primary cells. These studies typically involve incubating cells with SN-38 and measuring intracellular and extracellular concentrations over time. nih.gov

Quantitative analysis of SN-38 in cell lysates and culture media is necessary to determine transport rates, assess the involvement of specific transporters, and evaluate the impact of inhibitors or inducers. nih.gov this compound can be employed as a stable isotope internal standard in LC-MS/MS methods developed for quantifying SN-38 in these cellular matrices. This ensures accurate measurement of SN-38 concentrations, which is crucial for accurately determining uptake and efflux kinetics and elucidating the underlying transport mechanisms. nih.gov

While some studies might use radiolabeled compounds for transport studies, stable isotope labeling with compounds like this compound coupled with mass spectrometry offers an alternative that avoids the complexities and regulations associated with radioactivity while still providing the necessary accuracy for quantitative transport analysis. The ability to accurately quantify intracellular and extracellular SN-38 levels, facilitated by this compound as an internal standard, is fundamental to understanding how SN-38 enters and leaves cells, contributing to a better understanding of its cellular pharmacology and potential resistance mechanisms. nih.govacs.org

Q & A

Basic Research Questions

Q. How should researchers characterize the chemical identity and purity of SN-38-d5 in preclinical studies?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm structural integrity and isotopic labeling. For purity, employ HPLC with UV detection (e.g., ≥99.8% purity as per standard protocols) . Document batch-specific data, including deuterium incorporation rates, to ensure reproducibility .

Q. What is the role of this compound as an internal standard in pharmacokinetic studies?

  • Methodological Answer : this compound’s deuterium labeling minimizes matrix effects in liquid chromatography-mass spectrometry (LC-MS) by providing a near-identical chemical behavior to non-deuterated SN-37. Use it to calibrate instrument responses and normalize analyte recovery rates. Validate methods by spiking known concentrations into biological matrices (e.g., plasma) and comparing recovery efficiencies .

Q. What protocols ensure stable handling and storage of this compound in laboratory settings?

  • Methodological Answer : Store lyophilized this compound at -20°C in airtight, light-protected containers to prevent deuterium exchange or degradation. For reconstitution, use deuterium-depleted solvents (e.g., DMSO-d6) to minimize isotopic dilution. Regularly verify stability via HPLC-MS over time .

Advanced Research Questions

Q. How can experimental designs distinguish between this compound and its non-deuterated counterpart in mechanistic studies?

  • Methodological Answer : Design controlled experiments using isotopic tracing (e.g., LC-MS/MS) to monitor metabolic pathways. For example, compare the stability of this compound vs. SN-38 in cytochrome P450 assays. Include negative controls (unlabeled SN-38) and validate results with kinetic isotope effect (KIE) calculations . Address confounding variables like solvent isotope effects by standardizing buffer conditions .

Q. What strategies resolve contradictions in data on this compound’s metabolic stability across different biological models?

  • Methodological Answer : Perform cross-model comparisons (e.g., in vitro hepatocytes vs. in vivo rodent models) to identify species-specific metabolic variations. Use statistical tools (e.g., ANOVA with post-hoc tests) to analyze discrepancies. If inconsistencies persist, validate assays via replicate studies and confirm enzyme activity levels (e.g., carboxylesterase concentrations) .

Q. How to assess the long-term stability of this compound under physiological conditions for extended pharmacokinetic modeling?

  • Methodological Answer : Conduct accelerated stability studies by incubating this compound in simulated physiological buffers (pH 7.4, 37°C) and quantify degradation via LC-MS at intervals (e.g., 0, 24, 48 hours). Apply Arrhenius equation principles to predict shelf-life. For in vivo extrapolation, correlate degradation rates with plasma half-life data from animal models .

Methodological Best Practices

  • Data Presentation : Use tables to summarize isotopic purity, stability data, and recovery rates (e.g., Table 1: This compound Stability Under Varied Conditions). Include error margins and statistical significance (p-values) for reproducibility .
  • Ethical Compliance : Adhere to NIH guidelines for preclinical reporting, detailing animal welfare protocols and sample sizes in methods sections .
  • Literature Review : Prioritize peer-reviewed studies on SN-38’s pharmacology to contextualize this compound’s applications, avoiding non-academic sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.